molecular formula C4H6F2O3 B8695897 3,3-difluoro-2-hydroxy-2-methylpropanoic acid

3,3-difluoro-2-hydroxy-2-methylpropanoic acid

Cat. No.: B8695897
M. Wt: 140.09 g/mol
InChI Key: IGCQAJNFEBAMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-difluoro-2-hydroxy-2-methylpropanoic acid is an organic compound that contains both fluorine and hydroxyl functional groups. This compound is of significant interest in various fields of chemistry due to its unique properties and potential applications. The presence of the difluoromethyl group imparts distinct chemical characteristics, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid typically involves the introduction of the difluoromethyl group into a suitable precursor. One common method is the difluoromethylation of a hydroxypropionic acid derivative using difluoromethylating agents. For example, the reaction of hydroxypropionic acid with difluoromethyl iodide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts and optimized reaction conditions can facilitate large-scale synthesis. Additionally, the development of environmentally friendly difluoromethylating reagents has streamlined the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-difluoro-2-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-2-hydroxypropionic acid
  • 2-(Fluoromethyl)-2-hydroxypropionic acid
  • 2-(Chloromethyl)-2-hydroxypropionic acid

Uniqueness

3,3-difluoro-2-hydroxy-2-methylpropanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bonding capability, making it a versatile compound for various applications .

Properties

Molecular Formula

C4H6F2O3

Molecular Weight

140.09 g/mol

IUPAC Name

3,3-difluoro-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C4H6F2O3/c1-4(9,2(5)6)3(7)8/h2,9H,1H3,(H,7,8)

InChI Key

IGCQAJNFEBAMJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)(C(=O)O)O

Origin of Product

United States

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